molecular formula C23H26N2O3S B11319351 6,7-dimethyl-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide

6,7-dimethyl-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide

Cat. No.: B11319351
M. Wt: 410.5 g/mol
InChI Key: AQEPILDBZIAHTQ-UHFFFAOYSA-N
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Description

6,7-dimethyl-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide is a synthetic compound with a complex structure that includes a chromene core, a piperidine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the chromene core, followed by the introduction of the piperidine and thiophene groups. Common reagents used in these steps include aldehydes, amines, and thiophenes, with reaction conditions often involving catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethyl-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while substitution could introduce new functional groups, enhancing the compound’s properties for specific applications.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial agents.

    Industry: The compound’s unique properties might be leveraged in the development of new materials, such as polymers or coatings with specific functionalities.

Mechanism of Action

The mechanism of action of 6,7-dimethyl-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6,7-dimethyl-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide include other chromene derivatives, piperidine-containing molecules, and thiophene-based compounds. Examples include:

  • 6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
  • N-(2-(piperidin-1-yl)ethyl)-4H-chromene-2-carboxamide
  • 2-(thiophen-2-yl)ethyl-4H-chromene-2-carboxamide

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer specific reactivity and biological activity not found in other similar compounds. This makes it a valuable target for further research and development.

Properties

Molecular Formula

C23H26N2O3S

Molecular Weight

410.5 g/mol

IUPAC Name

6,7-dimethyl-4-oxo-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)chromene-2-carboxamide

InChI

InChI=1S/C23H26N2O3S/c1-15-11-17-19(26)13-21(28-20(17)12-16(15)2)23(27)24-14-18(22-7-6-10-29-22)25-8-4-3-5-9-25/h6-7,10-13,18H,3-5,8-9,14H2,1-2H3,(H,24,27)

InChI Key

AQEPILDBZIAHTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NCC(C3=CC=CS3)N4CCCCC4

Origin of Product

United States

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